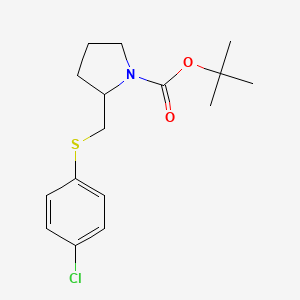

tert-Butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[(4-chlorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2S/c1-16(2,3)20-15(19)18-10-4-5-13(18)11-21-14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGMGZNGNHXSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 4-chlorothiophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, particularly in cancer treatment.

Case Study: Bromodomain Inhibition

Recent studies have shown that compounds similar to this compound can act as inhibitors of bromodomain proteins, which are implicated in various cancers. For instance, a related compound was found to inhibit BRD4, a bromodomain-containing protein that regulates gene expression linked to oncogenesis .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects. The structural characteristics allow for interactions with neurotransmitter receptors, potentially offering therapeutic avenues for neurodegenerative diseases.

Example Study: Neuroprotective Properties

In vitro studies demonstrated that similar pyrrolidine derivatives could enhance neuronal survival under stress conditions, suggesting a mechanism involving modulation of apoptotic pathways .

Chemical Biology

The compound's ability to modify protein interactions makes it a valuable tool in chemical biology for studying protein function and cellular processes.

Application: Targeted Protein Degradation

The thioether functionality allows for selective binding to target proteins, facilitating the development of PROTAC (Proteolysis Targeting Chimeras) strategies aimed at targeted protein degradation .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 2-((phenylthio)methyl)pyrrolidine-1-carboxylate

- tert-Butyl 2-((methylthio)methyl)pyrrolidine-1-carboxylate

- tert-Butyl 2-((ethylthio)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .

Biological Activity

tert-Butyl 2-(((4-chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in pharmacology.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a tert-butyl group , a 4-chlorophenylthio group , and a pyrrolidine ring . The synthesis typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 4-chlorothiophenol under controlled conditions, often using dichloromethane as a solvent and triethylamine as a catalyst.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Pyrrolidine + tert-butyl chloroformate + 4-chlorothiophenol | Controlled temperature, dichloromethane, triethylamine |

| 2 | Purification | Chromatography or recrystallization |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have been shown to inhibit various cancer cell lines. A study highlighted that certain pyrrolidine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2 .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrrolidine derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Specific analogs have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

- Anticancer Activity : A derivative similar to this compound was tested against a panel of human tumor cell lines, revealing promising cytotoxic effects with IC50 values ranging from 2.76 µM to 9.27 µM for specific cell lines .

- Inhibition of COX Enzymes : In vitro studies demonstrated that certain pyrrolidine derivatives could effectively inhibit COX-2 activity with IC50 values around 0.04 µmol, suggesting their potential use in treating inflammatory conditions .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with specific molecular targets involved in cell proliferation and inflammation, warranting further exploration into their pharmacodynamics .

Comparative Analysis with Similar Compounds

A comparison with other pyrrolidine derivatives highlights the unique activity profile of this compound:

| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity (IC50) |

|---|---|---|

| This compound | 2.76 - 9.27 µM | 0.04 µmol |

| tert-Butyl 2-((phenylthio)methyl)pyrrolidine-1-carboxylate | Not specified | Not specified |

| tert-Butyl 2-((methylthio)methyl)pyrrolidine-1-carboxylate | Not specified | Not specified |

Future Directions

Given the promising biological activities demonstrated by this compound, future research should focus on:

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize potency and selectivity.

- Mechanistic studies to elucidate pathways influenced by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.